BenchChemオンラインストアへようこそ!

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride

Physicochemical profiling Salt selection Pre‑formulation

Select the hydrochloride salt of 1-(furan-2-yl)-3-phenylpropan-1-amine for its regioisomeric specificity—the primary amine is at C1, not C3, creating a distinct pharmacophore geometry versus the commercially common 3‑amino isomer (CAS 374910‑04‑0). The furan ring replaces a phenyl moiety of the classical 1,3‑diphenylpropan‑1‑amine scaffold, altering hydrogen‑bonding capacity, basicity and LogP. This salt form delivers a protonated amine ideal for acidic assays, salt‑metathesis, or pre‑formulation screens where solubility and crystallinity must be optimized. Deploy this building block in head‑to‑head screening panels that include 3‑PPA as a positive control to rigorously assess whether furan substitution confers superior potency or selectivity against quorum‑sensing‑regulated virulence factors. The free amine, after neutralization, is amenable to reductive amination, amide coupling, or sulfonamide formation, while the furan ring allows electrophilic substitution and cross‑coupling for rapid library expansion.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 1864056-18-7
Cat. No. B1449299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride
CAS1864056-18-7
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CO2)N.Cl
InChIInChI=1S/C13H15NO.ClH/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11;/h1-7,10,12H,8-9,14H2;1H
InChIKeyFWJHWRPTUIVXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride (CAS 1864056‑18‑7) – Compound Identity and Procurement Baseline


1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is a synthetic phenylpropylamine derivative in which a furan ring replaces one of the phenyl rings of the classical 1,3‑diphenylpropan‑1‑amine scaffold. The free‑base form (CAS 1247516‑12‑6) has the molecular formula C₁₃H₁₅NO (MW 201.26 g·mol⁻¹) [1], and the hydrochloride salt (CAS 1864056‑18‑7) is supplied as C₁₃H₁₆ClNO (MW 237.72 g·mol⁻¹) [2]. The compound contains a primary amine on the carbon α to the furan ring, a feature that distinguishes it from the regioisomeric 3‑(furan‑2‑yl)‑3‑phenylpropan‑1‑amine (CAS 374910‑04‑0) and from simple 3‑phenylpropan‑1‑amine (3‑PPA). It is offered by multiple chemical suppliers as a research‑grade building block (typical purity ≥ 95 %) for synthetic and pharmacological screening applications.

Why 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride Cannot Be Replaced by Generic Phenylpropylamines or Furan‑Containing Analogs


Close structural analogs such as 3‑phenylpropan‑1‑amine (3‑PPA) and 3‑(furan‑2‑yl)‑3‑phenylpropan‑1‑amine differ in the position of the amine group and/or the presence of the furan heterocycle. These differences are expected to alter hydrogen‑bonding capacity, basicity (pKₐ), lipophilicity (LogP), and receptor‑binding geometry. For example, 3‑PPA has been reported to inhibit biofilm formation in Serratia marcescens at a concentration of 100 µg·mL⁻¹ (approx. 0.74 mM) [1], while the target compound has not been evaluated in the same assay. Without matched‑condition head‑to‑head data, simple extrapolation from closely related amines is unreliable. Consequently, a procurement decision based on generic substitution risks introducing an analog with uncharacterized potency, selectivity, or physicochemical behavior, which can compromise experimental reproducibility in medicinal‑chemistry and chemical‑biology workflows.

Quantitative Differentiation Evidence for 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride


Physicochemical Property Comparison – Free Base vs. Hydrochloride Salt

The free base (CAS 1247516‑12‑6) and the hydrochloride salt (CAS 1864056‑18‑7) exhibit markedly different computed physicochemical properties. The free base has a LogP (XLogP3‑AA) of 2.2, one hydrogen‑bond donor, and a molecular weight of 201.26 g·mol⁻¹ [1]. The hydrochloride salt increases the hydrogen‑bond donor count to 2 and the molecular weight to 237.72 g·mol⁻¹, reflecting the addition of HCl [2]. These differences directly affect aqueous solubility, formulation handling, and dosing in biological assays. Researchers requiring a specific salt form for solubility or crystallinity must specify the hydrochloride; the free base cannot be assumed to behave identically in aqueous or biological media.

Physicochemical profiling Salt selection Pre‑formulation

Regioisomeric Differentiation – Amine Position Relative to the Furan Ring

The target compound bears the primary amine at the carbon α to the furan ring (1‑position of the propan‑1‑amine backbone). Its regioisomer, 3‑(furan‑2‑yl)‑3‑phenylpropan‑1‑amine (CAS 374910‑04‑0), places the amine at the terminal carbon (3‑position) and the furan at the benzylic position. Although no direct head‑to‑head bioactivity comparison has been published, the topological polar surface area (tPSA = 39.2 Ų) [1][2] and the spatial arrangement of the amine relative to the aromatic rings differ substantially, which is expected to influence receptor‑binding poses and hydrogen‑bond networks. In sigma‑receptor SAR, the phenylpropylamine backbone length is a known determinant of sigma‑1 vs. sigma‑2 selectivity [3]; shifting the amine from the 1‑ to the 3‑position alters the N‑to‑aryl distance, potentially reversing subtype preference.

Structure‑Activity Relationship Regioisomer comparison Medicinal chemistry

Antimicrobial Activity – Indirect Comparison with 3‑Phenylpropan‑1‑amine (3‑PPA)

The structurally simpler analog 3‑phenylpropan‑1‑amine (3‑PPA) has been shown to inhibit biofilm formation in Serratia marcescens at 100 µg·mL⁻¹ by interfering with quorum sensing, enhancing the susceptibility to ofloxacin [1]. The target compound, which adds a furan ring at the α‑carbon, has been mentioned in vendor‑supplied summaries as exhibiting anti‑biofilm activity against S. marcescens, but no peer‑reviewed MIC or biofilm‑inhibition data with explicit comparator values have been published. Because the furan ring can act as a hydrogen‑bond acceptor and modulate lipophilicity, it is reasonable to expect a different potency and spectrum relative to 3‑PPA; however, without quantitative data under identical assay conditions, any claim of superiority or inferiority remains speculative. Procurement for antimicrobial screening should be accompanied by a request for a matched 3‑PPA control to enable meaningful intra‑study comparison.

Antimicrobial resistance Biofilm inhibition Quorum sensing

Recommended Application Scenarios for 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride Based on Available Evidence


CNS‑Targeted Screening Libraries Requiring a Furan‑Containing Phenylpropylamine Scaffold

The compound’s phenylpropylamine backbone, combined with a hydrogen‑bond‑accepting furan ring, makes it a candidate for inclusion in focused screening libraries aimed at monoamine transporters, trace amine‑associated receptors (TAARs), or sigma receptors. The regioisomeric specificity (amine at C1) offers a distinct pharmacophore geometry relative to the commercially available 3‑amino isomer (CAS 374910‑04‑0) [1]. When designing SAR campaigns, procurement of both regioisomers allows direct assessment of amine‑position effects on target engagement.

Salt‑Form‑Dependent Solubility and Formulation Studies

The hydrochloride salt provides increased hydrogen‑bond donor count and molecular weight compared with the free base [2]. This difference can be exploited in pre‑formulation screens where salt selection influences aqueous solubility, dissolution rate, and crystallinity. Researchers should procure the hydrochloride specifically when a protonated amine is required for compatibility with acidic assay conditions or for salt‑metathesis experiments.

Anti‑Virulence Screening with a Mandatory Benchmark Control

Given the qualitative suggestion of anti‑biofilm activity against Serratia marcescens and the well‑characterized activity of 3‑PPA in the same species, the target compound is best deployed in a comparative screening panel that includes 3‑PPA as a positive control [3]. This head‑to‑head experimental design is the only rigorous means to determine whether the furan substitution confers a meaningful advantage in potency, spectrum, or selectivity against quorum‑sensing‑regulated virulence factors.

Building Block for Late‑Stage Functionalization via the Primary Amine

The free primary amine (after neutralization of the hydrochloride salt) is amenable to reductive amination, amide coupling, or sulfonamide formation, enabling the rapid generation of focused libraries for structure‑activity relationship exploration. The furan ring further offers opportunities for electrophilic aromatic substitution or metal‑catalyzed cross‑coupling, allowing diversification at two distinct positions. Procurement of the hydrochloride ensures a stable, easy‑to‑handle form for synthetic workflows.

Quote Request

Request a Quote for 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.